Microcarpin

Description

Structure

3D Structure

Properties

CAS No. |

51475-01-5 |

|---|---|

Molecular Formula |

C30H18O8 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3 |

InChI Key |

QOZRWNKVSAJVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elucidation of Microcarpin: A Technical Guide to its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of microcarpin, a bianthraquinone natural product. This document details the foundational knowledge of its chemical properties and outlines the general methodologies employed in the structural determination of such compounds.

Introduction to this compound

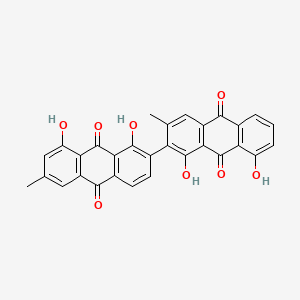

This compound is a naturally occurring bianthraquinone with the chemical formula C₃₀H₁₈O₈.[1] Its formal IUPAC name is 2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione. This complex molecule is characterized by two anthraquinone moieties linked together. The elucidation of its structure was first reported in 1973, following its isolation from the plant Asphodelus microcarpus.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental conditions, including extraction, purification, and biological assays.

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₈ | PubChem |

| Molecular Weight | 506.5 g/mol | PubChem |

| Exact Mass | 506.10016753 Da | PubChem |

| XLogP3-AA | 5.9 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 1: Physicochemical Properties of this compound [1]

General Experimental Protocols for Structure Elucidation

Isolation and Purification

The initial step in the characterization of a natural product is its isolation from the source organism. For a plant-derived compound like this compound, the general workflow is as follows:

Caption: Generalized workflow for the isolation and purification of this compound.

-

Extraction: Dried and powdered plant material, typically the roots or aerial parts of Asphodelus microcarpus, would be subjected to extraction with organic solvents of increasing polarity.

-

Fractionation: The resulting crude extract is then fractionated using techniques like liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The fractions containing the compound of interest are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex.

-

Crystallization: The final step in obtaining a pure compound is often crystallization, which yields a solid sample suitable for spectroscopic analysis and X-ray crystallography.

Spectroscopic Analysis

The determination of the chemical structure of an unknown compound heavily relies on a combination of spectroscopic methods.

Caption: Logical flow of spectroscopic data in structure elucidation.

-

Mass Spectrometry (MS): Provides the accurate molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of anthraquinones.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the molecule, indicating the presence of a conjugated system, which is a hallmark of the anthraquinone chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aromatic, carbonyl, aliphatic).

-

Structure of this compound

The culmination of the spectroscopic data analysis led to the proposed and confirmed structure of this compound as a bianthraquinone. The molecule consists of two substituted 1,8-dihydroxyanthraquinone units linked together.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the chemical structure elucidation of this compound, it is noteworthy that compounds isolated from Asphodelus species have been reported to exhibit various biological activities, including antimicrobial and antioxidant effects. The specific signaling pathways modulated by pure this compound are a subject for further research and are not extensively detailed in the initial elucidation literature. The general approach to investigating such activities is outlined below.

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

The elucidation of the chemical structure of this compound represents a classic example of natural product chemistry, relying on a systematic approach of isolation, purification, and spectroscopic analysis. While the foundational work was completed in the 1970s, the methodologies remain relevant today. Further investigation into the biological activities and mechanisms of action of this compound could provide valuable insights for drug discovery and development.

References

The Multifaceted Mechanism of Action of Microcarpin: A Technical Guide

For Immediate Release

Introduction

Microcarpin, a naturally occurring compound isolated from Uvaria alba, has emerged as a molecule of significant interest within the scientific community, particularly in the fields of oncology and neuropharmacology. Preliminary investigations have revealed its potential to modulate key cellular pathways implicated in cancer proliferation and neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its inhibitory effects on phosphodiesterase and acetylcholinesterase, as well as its antiproliferative properties. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Core Mechanisms of Action

Current research indicates that the biological activities of this compound are primarily attributed to its ability to inhibit key enzymes and cellular processes. While studies have often utilized extracts of Uvaria alba rich in this compound and other related compounds, the data strongly suggests the contribution of this compound to the observed effects. The primary mechanisms identified are:

-

Phosphodiesterase (PDE) Inhibition: this compound is a putative inhibitor of phosphodiesterase, with a particular affinity for the PDE4B2 isoform. PDEs are crucial enzymes in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B2, this compound is thought to increase intracellular cAMP levels, thereby activating downstream signaling cascades that can influence cellular processes such as inflammation, cell growth, and apoptosis.

-

Acetylcholinesterase (AChE) Inhibition: The compound has demonstrated inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a cornerstone of therapies for neurodegenerative conditions like Alzheimer's disease.

-

Antiproliferative and Cytostatic Activity: Extracts containing this compound have exhibited antiproliferative effects against specific cancer cell lines. This suggests that this compound may interfere with the cell cycle progression and viability of cancerous cells, potentially through the modulation of signaling pathways that govern cell growth and division.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data obtained from in vitro studies on a dichloromethane (DCM) sub-extract of Uvaria alba, which has been shown to contain this compound as one of its 18 putative secondary metabolites[1][2][3]. It is important to note that these values represent the activity of the complex extract and not of purified this compound.

| Target/Assay | Cell Line | Parameter | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |

| Phosphodiesterase 4B2 (PDE4B2) Inhibition | - | IC50 | 16.8 | Rolipram | 0.22 |

| Acetylcholinesterase (AChE) Inhibition | - | IC50 | 0.22 | Galantamine | 0.14 |

| Antiproliferative Activity | K-562 (Chronic Myelogenous Leukemia) | GI50 | 12.3 | Doxorubicin | 0.1 |

| Cytostatic Activity | HeLa (Cervical Cancer) | - | Cytostatic | Doxorubicin | 2.0 (CC50) |

IC50: The concentration of the extract that inhibits 50% of the enzyme activity. GI50: The concentration of the extract that inhibits the growth of 50% of the cells. CC50: The concentration of the extract that is cytotoxic to 50% of the cells.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of this compound-mediated PDE4B2 inhibition.

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Caption: Experimental workflow for the antiproliferative activity assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating the bioactivity of the Uvaria alba extract containing this compound[2].

Phosphodiesterase 4B2 (PDE4B2) Inhibition Assay

-

Reaction Mixture Preparation: A diluted test sample is prepared in 20 µL of 50 mM Tris-HCl buffer (pH 7.5) containing 8.3 mM MgCl₂, 1.7 mM EGTA, and 5 U of recombinant human cAMP-specific PDE4B2.[1][2]

-

Incubation: The reaction mixture is incubated for 30 minutes at 30°C.[2]

-

Reaction Termination and Quantification: The reaction is stopped, and the concentration of the resulting AMP is quantified using the PDELight HTS cAMP Phosphodiesterase Assay Kit, following the manufacturer's instructions.[2]

-

Measurement: Luminescence is measured using a microplate reader with a 0.1-second integration time.[2]

-

Reference: Rolipram is used as the reference PDE inhibitor.[2]

-

IC50 Determination: The IC50 value is calculated as the concentration of the test sample required to inhibit PDE4B2 activity by 50%.[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Components: In each well of a microplate, 140 µL of 0.1 mM sodium phosphate buffer (pH 8.0), 20 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 20 µL of 0.36 U/mL of AChE are added.[2]

-

Incubation: The mixture is incubated for 15 minutes at 37°C.[2]

-

Substrate Addition: 10 µL of 15 mM acetylthiocholine iodide (ATCI) is added to initiate the reaction.[2]

-

Measurement: The absorbance is measured at 412 nm using a microplate reader.[1][2]

-

Reference: Galantamine is used as the reference AChE inhibitor.[1][2]

-

IC50 Determination: The IC50 value is defined as the concentration of the plant material required to inhibit AChE activity by 50%.[2]

Antiproliferative and Cytotoxicity Assay (CellTiter-Blue® Assay)

-

Cell Seeding: Cancer cell lines (K-562 and HeLa) and non-cancerous human umbilical vein endothelial cells (HUVEC) are seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the Uvaria alba sub-extract.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Reagent: CellTiter-Blue® viability reagent is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours.

-

Measurement: Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[2]

-

Reference: Doxorubicin is used as the reference drug.[1]

-

Data Analysis: The GI50 (50% growth inhibition) and CC50 (50% cytotoxic concentration) values are determined from the dose-response curves.[2]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multi-target mechanism of action, primarily centered on the inhibition of PDE4B2 and AChE, alongside notable antiproliferative effects. These findings position this compound as a promising lead compound for the development of novel therapeutics for cancer and neurodegenerative diseases.

Future research should focus on the isolation of pure this compound to determine its specific IC50 values for these targets, thereby deconvoluting its activity from the effects of other compounds present in the Uvaria alba extract. Further elucidation of the downstream signaling pathways affected by this compound will be crucial in fully understanding its therapeutic potential and for the rational design of future drug candidates. In-depth studies on its effects on the cell cycle and apoptosis in various cancer cell lines are also warranted.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Microcarpin

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Microcarpin, a naturally occurring polycyclic aromatic compound. Adherence to these procedural guidelines will mitigate risks and support a culture of safety within your institution.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the foundation of its safe management. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₃₀H₁₈O₈ |

| Molecular Weight | 506.5 g/mol |

| CAS Number | 51475-01-5 |

| XLogP3-AA | 5.9 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Physical Description | Solid (presumed) |

Disposal Protocol for this compound

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates treating it as a hazardous waste. The following step-by-step protocol is based on established best practices for the disposal of hazardous laboratory chemicals.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat to protect from potential splashes.

Step 2: Waste Collection and Containment

-

Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-on cap. The original container, if in good condition, is an ideal choice.[1]

-

Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[1][2]

-

Segregation: Store the this compound waste separately from incompatible materials. As a general precaution, avoid storing with strong oxidizing agents or bases.[3]

-

Solid Waste: If this compound is a solid, it can be disposed of in its original container, which should be labeled as hazardous waste.[4] Contaminated materials such as gloves and weighing paper should be double-bagged in clear plastic bags and also labeled as hazardous waste.[4]

-

Liquid Solutions: If this compound is in a solution, do not dispose of it down the drain.[5] Collect it in a designated hazardous waste container.

Step 3: Storage of Hazardous Waste

-

Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the control of laboratory personnel.

-

Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.[4]

-

Regular Inspections: Visually inspect the waste container weekly for any signs of leakage or deterioration.[1]

Step 4: Arranging for Disposal

-

Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

-

Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

-

Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and documentation.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the above general laboratory hazardous waste disposal procedures should be followed. These procedures are derived from guidelines provided by various university and governmental safety resources.[1][2][4][5][6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 3. nj.gov [nj.gov]

- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]

- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Essential Safety and Handling Guide for Novel Bioactive Compounds: Microcarpin

This guide is intended to supplement, not replace, institutional safety protocols and the judgment of a trained laboratory professional.

Pre-Handling Risk Assessment

Before any manipulation of Microcarpin, a comprehensive risk assessment is mandatory.[1][3] This process systematically identifies potential hazards and establishes control measures to minimize risk.

Key Steps in Risk Assessment:

-

Hazard Identification:

-

Chemical Class: this compound is identified as a bianthraquinone. Research the general toxicity and reactivity of this class of compounds.

-

Physical Properties: Note the physical form (e.g., solid, powder). Powders can pose an inhalation risk.

-

Data Scarcity: Acknowledge that the full toxicological profile is unknown. Assume the compound is toxic and handle it with a high degree of caution.[4]

-

-

Exposure Assessment:

-

Control Measures:

-

Based on the assessment, select the appropriate combination of engineering controls, administrative controls, and personal protective equipment (PPE).[6]

-

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Always select PPE based on the specific tasks outlined in your risk assessment.

| Activity | Required PPE | Rationale |

| Handling Solid/Powder (e.g., weighing, aliquoting) | - Respirator: N95 or higher rated respirator. - Eye Protection: Chemical safety goggles. - Gloves: Two pairs of nitrile gloves (double-gloving). - Lab Coat: A buttoned lab coat with tight-fitting cuffs. | To prevent inhalation of fine particles and minimize skin and eye contact. |

| Preparing Solutions (e.g., dissolving in solvents) | - Eye Protection: Chemical safety goggles and a face shield. - Gloves: Chemical-resistant gloves appropriate for the solvent being used. - Lab Coat: A buttoned lab coat with tight-fitting cuffs. | To protect against splashes of the chemical solution and solvent. The choice of glove material is critical and depends on the solvent.[7] |

| General Laboratory Use (e.g., cell culture, assays) | - Eye Protection: Safety glasses with side shields. - Gloves: Nitrile gloves. - Lab Coat: A buttoned lab coat. | Standard laboratory practice to protect against minor splashes and contamination. |

Note: All PPE should be removed before leaving the laboratory area.

Operational Plan: Handling and Storage

Engineering Controls

-

Chemical Fume Hood: All work involving solid this compound or concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If weighing the solid compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.

-

Making Solutions: Add the solvent to the weighed this compound slowly to avoid splashing. Cap the container securely before mixing.

-

Post-Handling: After handling, wipe down the designated work area with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage

-

Store this compound in a clearly labeled, sealed container.[4][8]

-

The label should include the chemical name ("this compound"), date received/prepared, and any known hazard warnings.

-

Store in a cool, dry, and dark place, away from incompatible materials.

-

Maintain an accurate inventory of the chemical.[8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[9][10]

| Waste Type | Disposal Procedure |

| Solid this compound | Collect in a labeled hazardous waste container. |

| Solutions of this compound | Collect in a sealed, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |

| Contaminated Labware (e.g., pipette tips, gloves, bench paper) | Collect in a designated, lined hazardous waste bin within the laboratory. |

| Contaminated Glassware | Rinse with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of normally, depending on institutional policy. |

Follow all institutional and local regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and stored in a designated satellite accumulation area.[9]

Emergency Procedures

In any emergency, prioritize personal safety and alert others in the vicinity.[11][12]

| Incident | Immediate Action |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower if necessary. Seek medical attention.[11][13] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14][15] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |

| Minor Spill | Alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for the substance (solid or liquid). Clean the area from the outside in. Place all cleanup materials in a sealed bag for hazardous waste disposal.[12] |

| Major Spill | Evacuate the laboratory immediately and alert others. Close the laboratory door. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11][13][14] |

Visual Workflows and Logical Relationships

Workflow for Handling Novel Compounds

Caption: Workflow for the safe handling of novel compounds.

Hierarchy of Controls

References

- 1. sbnsoftware.com [sbnsoftware.com]

- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 5. Risk Assessment - Health and Safety Authority [hsa.ie]

- 6. sia-toolbox.net [sia-toolbox.net]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. uttyler.edu [uttyler.edu]

- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]

- 11. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]

- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.